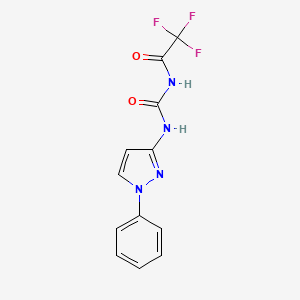

1-(1-phenyl-1H-pyrazol-3-yl)-3-(2,2,2-trifluoroacetyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N4O2/c13-12(14,15)10(20)17-11(21)16-9-6-7-19(18-9)8-4-2-1-3-5-8/h1-7H,(H2,16,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQPRXKMDCQHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)-3-(2,2,2-trifluoroacetyl)urea typically involves the reaction of 1-phenylpyrazole with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Common solvents include dichloromethane or acetonitrile.

Base: Triethylamine or pyridine is commonly used to neutralize the acid by-products.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:

Continuous flow reactors: To ensure consistent reaction conditions and high yield.

Automated systems: For precise control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield carboxylic acids or ketones.

Reduction: Can produce amines or alcohols.

Substitution: Results in the formation of new carbon-nitrogen or carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry Applications

1-(1-phenyl-1H-pyrazol-3-yl)-3-(2,2,2-trifluoroacetyl)urea has been investigated for its potential therapeutic effects:

- Anti-inflammatory Activity : Studies indicate that pyrazole derivatives can exhibit anti-inflammatory properties. The trifluoroacetyl group may enhance the compound's ability to interact with biological targets involved in inflammation pathways .

- Anticancer Potential : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. The presence of the trifluoroacetyl moiety may contribute to this activity by modifying the compound's lipophilicity and bioavailability .

Agricultural Applications

The compound's unique structure allows for exploration in agricultural chemistry:

- Pesticidal Activity : Compounds containing pyrazole rings have been studied for their effectiveness as agrochemicals. The trifluoroacetyl group may enhance the stability and efficacy of these compounds against pests .

Material Science Applications

The incorporation of 1-(1-phenyl-1H-pyrazol-3-yl)-3-(2,2,2-trifluoroacetyl)urea into materials science is an emerging area of research:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its ability to form hydrogen bonds can lead to enhanced mechanical properties in polymer matrices .

Case Studies

Several case studies highlight the applications of this compound:

- Case Study on Anti-inflammatory Activity :

- Case Study on Anticancer Properties :

- Case Study on Agricultural Efficacy :

Mechanism of Action

The mechanism by which 1-(1-phenyl-1H-pyrazol-3-yl)-3-(2,2,2-trifluoroacetyl)urea exerts its effects involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzyme activity by binding to the active site.

Receptors: Modulation of receptor function by acting as an agonist or antagonist.

Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

2,2,2-Trifluoroacetamide: A simpler compound with similar trifluoroacetamide functionality.

2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group attached to a phenyl ring.

N-[(2E)-1-(6-chloropyridin-3-yl)methyl]pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide: A related compound with a pyridine moiety.

Uniqueness

2,2,2-Trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide is unique due to its combination of a trifluoroacetamide group with a phenylpyrazole moiety, which imparts distinct chemical and biological properties

Biological Activity

1-(1-phenyl-1H-pyrazol-3-yl)-3-(2,2,2-trifluoroacetyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article explores the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis

The synthesis of 1-(1-phenyl-1H-pyrazol-3-yl)-3-(2,2,2-trifluoroacetyl)urea typically involves the reaction of pyrazole derivatives with trifluoroacetyl derivatives under controlled conditions. The general synthetic pathway includes:

- Formation of Pyrazole : The initial step involves synthesizing the pyrazole ring through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Acetylation : The introduction of the trifluoroacetyl group is achieved via acylation reactions.

- Ureide Formation : The final step involves the formation of the urea moiety through reaction with isocyanates.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 1-(1-phenyl-1H-pyrazol-3-yl)-3-(2,2,2-trifluoroacetyl)urea. For instance:

- A study demonstrated that similar pyrazole compounds exhibited significant inhibition of COX enzymes (cyclooxygenase), which are critical in mediating inflammation. Compounds with similar structures showed IC50 values ranging from to against COX-2, indicating strong anti-inflammatory potential .

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |

|---|---|---|

| Compound A | 5.40 μM | 0.01 μM |

| Compound B | 26.19% | 30.95% |

| Compound C | 78.53 μmol/kg | 62% |

Analgesic Activity

The analgesic effects of pyrazole derivatives have also been documented. For example:

- In vivo studies revealed that certain derivatives exhibited significant pain relief comparable to standard analgesics like diclofenac sodium . The analgesic activity was assessed using models such as the carrageenan-induced paw edema model.

Safety and Toxicity

Safety assessments are crucial for evaluating the therapeutic potential of new compounds. Research indicates that certain pyrazole derivatives have low ulcerogenic effects and high selectivity for COX-2 over COX-1, which suggests a favorable safety profile .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

-

Study on Pyrazole Derivatives : A series of substituted pyrazoles were synthesized and tested for their anti-inflammatory properties. Compounds with specific substitutions demonstrated enhanced activity with minimal side effects .

- Findings : The most effective compound showed an inhibition percentage of compared to celecoxib's .

- Toxicity Analysis : An acute oral toxicity study revealed that certain derivatives had an LD50 greater than , indicating a low risk for acute toxicity in animal models .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(1-phenyl-1H-pyrazol-3-yl)-3-(2,2,2-trifluoroacetyl)urea?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by functionalization. Key steps include:

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or enol ethers under acidic conditions.

- Trifluoroacetylurea linkage : Reacting the pyrazole intermediate with 2,2,2-trifluoroacetic anhydride in the presence of a base (e.g., triethylamine) to form the urea bond.

- Purification : Column chromatography or recrystallization using solvents like ethanol or dichloromethane.

Reaction monitoring via TLC and structural confirmation via H/C NMR and IR spectroscopy are critical for quality control .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy : H NMR (for proton environments) and C NMR (to confirm trifluoroacetyl and urea carbonyl groups).

- IR spectroscopy : Peaks at ~1700 cm (urea C=O) and ~1650 cm (trifluoroacetyl C=O).

- Purity assessment :

- HPLC with UV detection (retention time comparison against standards).

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) .

Q. How can researchers assess the preliminary biological activity of this compound?

- In vitro assays :

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with luciferase-based detection).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Target identification :

- Pull-down assays with biotinylated derivatives or surface plasmon resonance (SPR) to measure binding affinity to suspected targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

-

Substituent variation : Systematically modify the phenyl or trifluoroacetyl groups. Example modifications:

Substituent Position Modification Observed Effect (Example) Pyrazole C3 Halogenation Increased kinase inhibition (e.g., IC ↓ 30% with Cl) Trifluoroacetyl Replacement with acetyl Reduced metabolic stability -

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or COX-2 .

Q. What experimental strategies are recommended to resolve contradictions in reported biological data?

- Reproducibility checks :

- Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays).

- Compare results across multiple cell lines or recombinant protein batches.

- Meta-analysis : Pool data from independent studies to identify trends (e.g., higher activity in lipid-rich environments).

- Mechanistic follow-up : Use CRISPR knockouts or RNA interference to confirm target specificity if off-target effects are suspected .

Q. How can the mechanism of action be elucidated for this compound?

- Binding studies :

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of target binding.

- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., PDB deposition).

- Pathway analysis :

- RNA sequencing : Identify differentially expressed genes post-treatment.

- Western blotting : Monitor phosphorylation status of signaling nodes (e.g., ERK, AKT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.